molecular formula C10H13BO3 B180320 (4-Isobutyrylphenyl)boronic acid CAS No. 186498-27-1

(4-Isobutyrylphenyl)boronic acid

Cat. No. B180320
CAS RN: 186498-27-1
M. Wt: 192.02 g/mol
InChI Key: CFUNNCDOCRSHJT-UHFFFAOYSA-N
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Description

“(4-Isobutyrylphenyl)boronic acid” is a type of organoborane compound . It has a CAS Number of 186498-27-1 and a molecular weight of 192.02 . Its linear formula is C10H13BO3 .


Synthesis Analysis

The synthesis of “(4-Isobutyrylphenyl)boronic acid” involves the addition of organometallic reagents to boranes . A detailed investigation of boron-catalysed amidation reactions has been carried out, studying the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .


Molecular Structure Analysis

The molecular structure of “(4-Isobutyrylphenyl)boronic acid” is represented by the linear formula C10H13BO3 . It has a molecular weight of 192.02 .


Chemical Reactions Analysis

Boronic acids, including “(4-Isobutyrylphenyl)boronic acid”, are used in various chemical reactions. They are particularly used in Suzuki–Miyaura cross-coupling reactions . Borinic acids are not competent catalysts for amidation, as they either form unreactive amino-carboxylate complexes or undergo protodeboronation to give boronic acids .


Physical And Chemical Properties Analysis

“(4-Isobutyrylphenyl)boronic acid” is a solid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 306.5±35.0 °C at 760 mmHg, and a flash point of 139.2±25.9 °C .

Scientific Research Applications

1. Sensing and Detection of Diols and Anions (4-Isobutyrylphenyl)boronic acid can be used in the detection of diols and anions, which is one of the most common applications of boronic acids. They can form complexes with sugars and other diol-containing compounds, making them useful in sensors for biological molecules like glucose or catecholamines such as dopamine .

Synthesis of Borinic Acid Derivatives

Recent advances in synthetic chemistry have shown that boronic acids can be transformed into borinic acid derivatives. These derivatives have potential applications in various fields, including materials science and pharmaceuticals .

Organic Synthesis Intermediates

Boronic acids serve as intermediates in organic synthesis, particularly in Suzuki coupling reactions where they react with aryl halides to form biaryl compounds. This is a key step in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Colorimetric Assays for Biomacromolecules

Boronic acid-based molecular probes are used for colorimetric detection of small molecules and biomacromolecules. This application is significant in developing assays for clinical diagnostics and biochemical research .

Click Chemistry Applications

The versatility of boronic acids extends to click chemistry, where they are used to synthesize compounds containing the boronic acid moiety. This has implications for the development of new materials and bioconjugation strategies .

Mechanism of Action

Target of Action

The primary target of (4-Isobutyrylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by (4-Isobutyrylphenyl)boronic acid is the SM cross-coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of (4-Isobutyrylphenyl)boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Isobutyrylphenyl)boronic acid is influenced by various environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Safety and Hazards

“(4-Isobutyrylphenyl)boronic acid” is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Boronic acids, including “(4-Isobutyrylphenyl)boronic acid”, are increasingly being used in diverse areas of research . They are used in various sensing applications, both homogeneous assays and heterogeneous detection . The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids in medicinal chemistry is promising, with the potential to obtain new drugs shortly .

properties

IUPAC Name

[4-(2-methylpropanoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUNNCDOCRSHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611202
Record name [4-(2-Methylpropanoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isobutyrylphenyl)boronic acid

CAS RN

186498-27-1
Record name [4-(2-Methylpropanoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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